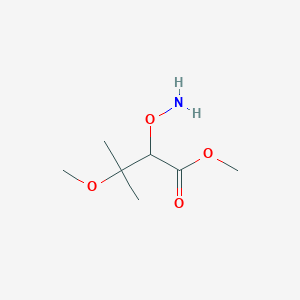
Methyl 2-(aminooxy)-3-methoxy-3-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(aminooxy)-3-methoxy-3-methylbutanoate is an organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an aminooxy group, a methoxy group, and a methyl group attached to a butanoate backbone. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool in synthetic chemistry and drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(aminooxy)-3-methoxy-3-methylbutanoate can be achieved through several methods. One common approach involves the reaction of aminooxyacetic acid with methanol in the presence of a catalyst. This reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis while minimizing the production of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(aminooxy)-3-methoxy-3-methylbutanoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired product but generally involve mild temperatures and neutral to slightly basic pH .
Major Products Formed
The major products formed from these reactions include oxime derivatives, amine derivatives, and various substituted compounds.
Applications De Recherche Scientifique
Methyl 2-(aminooxy)-3-methoxy-3-methylbutanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibition and protein modification.
Mécanisme D'action
The mechanism of action of Methyl 2-(aminooxy)-3-methoxy-3-methylbutanoate involves its interaction with specific molecular targets. The aminooxy group can form stable covalent bonds with carbonyl-containing compounds, leading to the inhibition of enzyme activity. This interaction disrupts the normal function of the enzyme, resulting in various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
Aminooxyacetic acid: A related compound with similar reactivity.
Methoxyamine: Another compound with an aminooxy group.
Methyl 2-(aminooxy)acetate: A structurally similar compound with different functional groups.
Uniqueness
Methyl 2-(aminooxy)-3-methoxy-3-methylbutanoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable tool in synthetic chemistry and drug development .
Propriétés
Formule moléculaire |
C7H15NO4 |
|---|---|
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
methyl 2-aminooxy-3-methoxy-3-methylbutanoate |
InChI |
InChI=1S/C7H15NO4/c1-7(2,11-4)5(12-8)6(9)10-3/h5H,8H2,1-4H3 |
Clé InChI |
RLUMNSKEXOTMQO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(C(=O)OC)ON)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



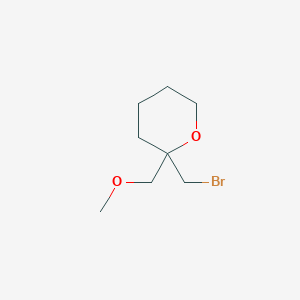

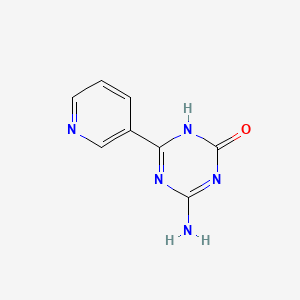
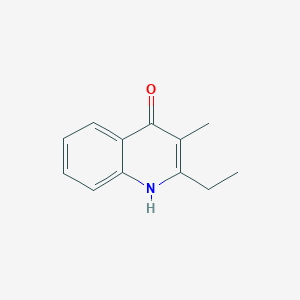
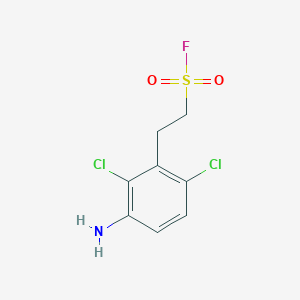
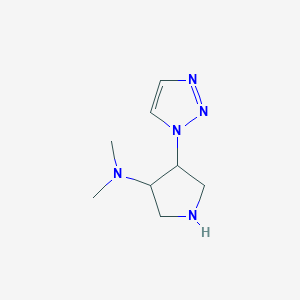




![2-[(2,5-Dichlorophenyl)sulfanyl]acetaldehyde](/img/structure/B13199811.png)
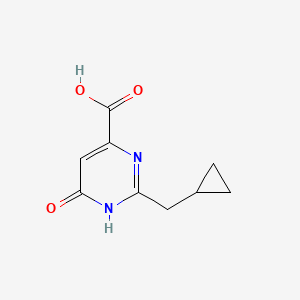
![2-[3-(2-Bromophenyl)phenyl]ethan-1-amine](/img/structure/B13199818.png)
